2-Azido-3-phenylprop-2-enal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
820975-55-1 |
|---|---|
Molecular Formula |
C9H7N3O |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-azido-3-phenylprop-2-enal |
InChI |
InChI=1S/C9H7N3O/c10-12-11-9(7-13)6-8-4-2-1-3-5-8/h1-7H |
InChI Key |
KZTQGYGRVHCTMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=O)N=[N+]=[N-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Azido 3 Phenylprop 2 Enal
Direct Azidation Approaches to the Enal Structure: Strategies and Scope
Direct azidation methods focus on the introduction of the azide (B81097) functionality onto a pre-existing enal scaffold. These strategies are often favored for their atom economy and straightforward nature.
Nucleophilic Azide Addition to Phenyl-Substituted α,β-Unsaturated Aldehydes
One of the most direct conceptual routes to 2-azido-3-phenylprop-2-enal involves the nucleophilic conjugate addition of an azide source to a phenyl-substituted α,β-unsaturated aldehyde, such as cinnamaldehyde (B126680). In this Michael-type addition, the azide ion acts as a soft nucleophile, attacking the β-carbon of the enal. This is followed by tautomerization to yield the α-azido aldehyde. The reaction is typically carried out in the presence of a base and a suitable azide source, such as sodium azide.
The general mechanism involves the 1,4-addition of the azide nucleophile to the conjugated system of cinnamaldehyde. This forms a resonance-stabilized enolate intermediate, which is subsequently protonated at the α-carbon to yield the desired 2-azido-3-phenyl-propanal. A subsequent elimination step would be required to form the target enal, this compound, though this is not a direct outcome of the initial conjugate addition.
Table 1: Nucleophilic Azide Addition to Cinnamaldehyde
| Reactant 1 | Reactant 2 | Product (after elimination) |
|---|---|---|
| Cinnamaldehyde | Sodium Azide | This compound |
This table represents a conceptual pathway, as direct literature detailing this specific transformation to the enal is limited.
Catalytic Protocols for Azidation in Enal Synthesis
Catalytic methods for the introduction of an azide group offer advantages in terms of efficiency, selectivity, and milder reaction conditions. While direct catalytic azidation of the enal double bond is not extensively documented for this specific substrate, related catalytic azidation reactions provide a foundation for potential strategies.
For instance, iron-catalyzed radical decarbonylative azidation of aldehydes has been reported, showcasing a method to introduce an azide group. nih.gov Although this method involves the loss of the carbonyl group, its principles could potentially be adapted. A hypothetical catalytic cycle for the direct azidation of cinnamaldehyde might involve the activation of the enal by a transition metal catalyst, followed by nucleophilic attack of an azide source. Subsequent reductive elimination would then yield the azidated product and regenerate the catalyst.
Multicomponent and Cascade Approaches to the this compound Skeleton
Multicomponent reactions (MCRs) and cascade reactions offer elegant and efficient pathways to complex molecules from simple starting materials in a single operation. These strategies are particularly attractive for the synthesis of densely functionalized molecules like this compound.
Precursor-Based Synthesis: Utilizing Azido-Haloacroleins
A plausible, though not widely reported, synthetic route could involve the use of α-azido-β-haloacrolein precursors. In this strategy, an azido-haloacrolein would serve as a versatile building block. The subsequent coupling with a phenyl-containing nucleophile, such as a phenylboronic acid or a phenyl Grignard reagent, via a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki or Kumada coupling), could potentially furnish the this compound skeleton. This method would offer a modular approach, allowing for the introduction of various substituted phenyl groups.
Table 2: Hypothetical Synthesis via Azido-Haloacrolein Precursor
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|---|---|---|
| 2-Azido-3-bromoacrolein | Phenylboronic acid | Pd(PPh₃)₄ | This compound |
Strategic Incorporations of the Azido (B1232118) and Aldehyde Moieties via Selective Transformations
Cascade reactions that strategically and sequentially introduce the azide and aldehyde functionalities onto a simpler backbone represent a powerful approach. An example of such a strategy is the tandem azidation and formylation of styrenes. A convenient iron-catalyzed decarbonylative alkylation-azidation cascade reaction of styrene (B11656) derivatives with aliphatic aldehydes and TMSN₃ has been developed to provide aliphatic azides. nih.gov While this specific reaction does not yield an enal, it demonstrates the principle of a cascade process to install both an alkyl (which could be a precursor to an aldehyde) and an azide group.
A hypothetical cascade reaction for the synthesis of this compound could start from styrene. A tandem reaction involving both an azidating agent and a formylating equivalent in the presence of a suitable catalyst could, in principle, lead to the formation of the target molecule in a single pot. This would involve the simultaneous or sequential formation of the C-N and C-C bonds, along with the introduction of the aldehyde functionality.
Mechanistic Elucidation and Transformational Reactivity of 2 Azido 3 Phenylprop 2 Enal
Reactivity at the Azido (B1232118) Functionality
The azide (B81097) functional group is renowned for its unique reactivity, capable of acting as a nucleophile, an electrophile, and a precursor to highly reactive intermediates. diva-portal.org In 2-Azido-3-phenylprop-2-enal, the azido group's reactivity is modulated by its position on a double bond (a vinyl azide), which influences its participation in cycloadditions, nitrogen extrusion, and reductive processes.
The most prominent reaction of organic azides is the 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition. wikipedia.orgorganic-chemistry.org This reaction involves the interaction of the 1,3-dipole (the azide) with a dipolarophile, typically an alkene or alkyne, to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org The azide-alkyne cycloaddition, which yields a stable 1,2,3-triazole ring, is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. wikipedia.orgorganic-chemistry.org
The thermal Huisgen cycloaddition of azides with alkynes often requires elevated temperatures and can produce a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles), which limits its efficiency. organic-chemistry.orgchemeurope.com However, the development of metal-catalyzed versions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized this field by allowing the reaction to proceed under mild conditions with high regioselectivity for the 1,4-isomer. wikipedia.orgorganic-chemistry.orgchemeurope.com
The regioselectivity of the 1,3-dipolar cycloaddition is governed by a combination of steric and electronic factors, which can be understood through frontier molecular orbital (FMO) theory. organic-chemistry.org In the case of this compound, the electronic nature of the azide is influenced by the conjugated phenyl and aldehyde groups. The reaction with an unsymmetrical alkyne can theoretically lead to two different regioisomers.
The outcome of the reaction is dictated by the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the azide and the dipolarophile. nsf.gov Electron-withdrawing groups on the dipolarophile typically favor interaction with the HOMO of the dipole, while electron-donating groups favor the reverse interaction. organic-chemistry.org The steric hindrance imposed by the bulky phenyl group in this compound also plays a crucial role in directing the approach of the dipolarophile, thereby influencing the regiochemical outcome. nsf.gov
| Conditions | Dipolarophile | Major Product | Minor Product | Ratio (Major:Minor) | Ref. |
|---|---|---|---|---|---|
| Thermal (Heat) | Phenylacetylene | 1,4-disubstituted triazole | 1,5-disubstituted triazole | ~1:1 | organic-chemistry.org |
| Cu(I) catalyst | Phenylacetylene | 1,4-disubstituted triazole | - | >95:5 | wikipedia.orgchemeurope.com |
| Ru(II) catalyst | Phenylacetylene | 1,5-disubstituted triazole | - | >95:5 | nih.gov |
To overcome the limitations of thermal cycloadditions, various catalytic systems have been developed to enhance reaction rates and control selectivity. nih.gov
Copper(I) Catalysis (CuAAC): The most widely used method is the copper(I)-catalyzed reaction, which proceeds via a different, non-concerted mechanism to exclusively provide 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgchemeurope.com This reaction is robust, can be performed in aqueous conditions, and is a prime example of a click reaction. organic-chemistry.org For this compound, CuAAC offers a reliable method for conjugation with terminal alkynes.
Ruthenium Catalysis: Ruthenium catalysts, in contrast to copper, selectively yield the 1,5-disubstituted 1,2,3-triazole regioisomer. nih.gov This complementary selectivity provides access to a different class of triazole products that are inaccessible through CuAAC.
Other Metal Catalysts: Gold and silver nanoparticles have also been investigated as catalysts for azide-alkyne cycloadditions, offering alternative catalytic systems that can be advantageous in specific synthetic contexts. mdpi.com
The choice of catalyst is therefore a critical parameter that allows for the selective synthesis of a desired triazole isomer from this compound.
| Catalyst | Typical Source | Regioselectivity | Key Advantages | Ref. |
|---|---|---|---|---|
| Copper(I) | CuSO₄/Sodium Ascorbate | 1,4-isomer | High yield, mild conditions, aqueous solvent compatible | wikipedia.orgnih.gov |
| Ruthenium(II) | Cp*RuCl(PPh₃)₂ | 1,5-isomer | Complementary regioselectivity to copper | nih.gov |
| Gold (Au) | Au Nanoparticles on TiO₂ | 1,4-isomer | Heterogeneous catalysis, potential for microwave assistance | mdpi.com |
Organic azides can eliminate a molecule of dinitrogen (N₂) upon thermal or photochemical activation to generate highly reactive nitrene intermediates. nih.gov These species contain a nitrogen atom with only six valence electrons, making them strongly electrophilic. nih.gov The decomposition of this compound would lead to the formation of a corresponding vinyl nitrene.
The subsequent transformations of the nitrene intermediate are diverse and depend on the reaction conditions and the molecular environment. researchgate.net
Intramolecular Cyclization: The nitrene can undergo cyclization reactions. For instance, if appropriately substituted, the nitrene derived from an aryl azide can insert into a C-H bond or add to an aromatic ring. researchgate.net
Rearrangement: Vinyl nitrenes are known to rearrange to form other stable molecules, such as azirines or ketenimines.
Intermolecular Reactions: In the presence of other substrates, the nitrene can participate in intermolecular reactions, such as C-H insertion or aziridination of alkenes. nih.gov The aziridination of alkenes by triplet nitrenes often proceeds in a stepwise manner. nih.gov
The study of these nitrogen extrusion pathways provides insight into the generation of reactive intermediates and their utility in synthesizing complex nitrogen-containing structures. nih.govfao.org
The reduction of an azide to a primary amine is a fundamental transformation in organic synthesis. nih.govwikipedia.org This conversion is valuable because azides are stable, easy to introduce, and serve as effective synthetic equivalents of an amino group.
The Staudinger reaction provides a mild method for the reduction of azides to amines. wikipedia.org The reaction proceeds in two steps: the initial reaction of the azide with a phosphine (B1218219) (like triphenylphosphine) to form an iminophosphorane (also known as an aza-ylide), followed by hydrolysis of this intermediate to yield the primary amine and a phosphine oxide byproduct. wikipedia.orgorganic-chemistry.org
Staudinger Reduction: R-N₃ + PPh₃ → R-N=PPh₃ + N₂ R-N=PPh₃ + H₂O → R-NH₂ + O=PPh₃
This method avoids the harsh conditions or metal catalysts often required for other reduction methods. organic-chemistry.org
The iminophosphorane intermediate is also a key player in the Aza-Wittig reaction . wikipedia.org Instead of being hydrolyzed, the aza-ylide can react with a carbonyl compound (an aldehyde or ketone) to form an imine, with the elimination of phosphine oxide. wikipedia.orgmdpi.com
Aza-Wittig Reaction: R-N=PPh₃ + R'CHO → R-N=CH-R' + O=PPh₃
For this compound, the presence of the intramolecular aldehyde group creates the possibility for a tandem Staudinger/intramolecular Aza-Wittig reaction. Upon treatment with a phosphine, the azide would first form the iminophosphorane. This intermediate could then react with the neighboring aldehyde carbonyl group, leading to the formation of a cyclic imine, a valuable heterocyclic scaffold. This one-pot sequence is a powerful strategy for the synthesis of nitrogen-containing heterocycles. nih.govsemanticscholar.org
Reductive Transformations of the Azide Group to Nitrogen-Containing Scaffolds
Reactivity at the α,β-Unsaturated Carbonyl System
The α,β-unsaturated aldehyde core of this compound contains two primary electrophilic sites: the carbonyl carbon and the β-carbon. This duality dictates the regioselectivity of nucleophilic attacks, leading to either 1,2-addition at the carbonyl group or 1,4-conjugate addition (Michael-type addition) across the alkene. wikipedia.org The presence of the electron-withdrawing azide group at the α-position further influences the electrophilicity of the conjugated system.
Conjugate Addition Reactions (Michael-type Additions) with Diverse Nucleophiles
The Michael addition is a cornerstone of C-C bond formation, involving the 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.orglibretexts.org For this compound, the β-carbon is activated towards nucleophilic attack due to conjugation with the aldehyde. A wide range of nucleophiles can participate in this reaction.
Common Michael donors include:
Soft Carbon Nucleophiles: Stabilized enolates (e.g., from malonic esters, β-ketoesters), organocuprates (Gilman reagents), and enamines are classic nucleophiles for Michael additions. masterorganicchemistry.comjoechem.io
Heteroatom Nucleophiles: Amines (aza-Michael) and thiols (thia-Michael) are also effective nucleophiles for conjugate addition, leading to the formation of β-amino and β-thioether derivatives, respectively. wikipedia.org
The general mechanism proceeds via the attack of the nucleophile on the β-carbon, forming a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate, typically by a protic solvent or during aqueous workup, yields the final 1,4-adduct. wikipedia.orglibretexts.org
| Nucleophile Class | Specific Example | Expected Product Type |
|---|---|---|
| Organometallic | Lithium diphenylcuprate ((C6H5)2CuLi) | β-Aryl substituted azido-aldehyde |
| Stabilized Enolates | Diethyl malonate | Adduct for potential intramolecular cyclization |
| Amines (Aza-Michael) | Aniline | β-Anilino azido-aldehyde |
| Thiols (Thia-Michael) | Thiophenol | β-Thiophenyl azido-aldehyde |
| Azides | Sodium azide (in the presence of TMSN3/AcOH) acs.org | β-Azido azido-aldehyde |
A key consideration in the reaction of nucleophiles with α,β-unsaturated aldehydes is the competition between 1,2-addition (attack at the carbonyl carbon) and 1,4-addition (conjugate attack at the β-carbon). This chemoselectivity is largely governed by the Hard and Soft Acid and Base (HSAB) principle.
Hard Nucleophiles: Hard, charge-dense nucleophiles such as Grignard reagents and organolithium compounds preferentially attack the harder electrophilic carbonyl carbon, leading to 1,2-addition products (allylic alcohols). masterorganicchemistry.com
Soft Nucleophiles: Softer, more polarizable nucleophiles, including cuprates, enolates, amines, and thiols, favor attack at the softer β-carbon, resulting in the desired 1,4-conjugate addition products. wikipedia.orgjoechem.io
The conjugate addition to this compound can generate up to two new stereocenters at the α- and β-positions. Controlling the stereochemical outcome is a significant aspect of these reactions. The use of chiral auxiliaries, chiral catalysts, or chiral substrates can induce diastereoselectivity and enantioselectivity. beilstein-journals.orgnih.gov For instance, the geometry of the enolate nucleophile and the presence of chelating metals can influence the facial selectivity of the attack on the prochiral enal. nih.gov
| Nucleophile | Hardness | Predominant Mode of Addition | Stereochemical Considerations |
|---|---|---|---|
| RMgX (Grignard) | Hard | 1,2-Addition | Can form a new stereocenter at the carbonyl carbon. |
| R2CuLi (Gilman) | Soft | 1,4-Addition (Conjugate) | Creates new stereocenters at α and β positions; stereoselectivity is possible. |
| Malonate Ester Enolate | Soft | 1,4-Addition (Conjugate) | Creates new stereocenters; diastereoselectivity depends on reaction conditions. |
| RNH2 (Primary Amine) | Soft | 1,4-Addition (Conjugate) | Forms a β-amino aldehyde with new stereocenters. |
Reactions Involving the Aldehyde Moiety in Conjunction with the Azide Group
The proximity of the aldehyde and the α-azido group allows for unique intramolecular transformations, particularly under acidic conditions where the carbonyl is activated toward nucleophilic attack by the adjacent azide.
The Schmidt reaction involves the acid-catalyzed reaction of an azide with a carbonyl compound to yield an amine or amide after rearrangement and extrusion of dinitrogen gas. wikipedia.org While the classical Schmidt reaction is intermolecular, its intramolecular variant is a powerful tool for synthesizing nitrogen-containing heterocycles. nih.govchimia.ch
In the context of this compound derivatives, an intramolecular Schmidt-type reaction could be envisioned following a primary transformation, such as reduction of the double bond or a conjugate addition. For a saturated ω-azido aldehyde, acid catalysis (using protic or Lewis acids like TiCl₄) promotes the intramolecular nucleophilic attack of the azide onto the protonated aldehyde. nih.gov This forms a key azidohydrin intermediate. From this intermediate, the reaction pathway diverges depending on the tether length between the azide and aldehyde. nih.gov
Short Tethers (e.g., γ-azido aldehydes): These substrates typically undergo rearrangement via C-C bond migration to furnish lactams in good yields. nih.gov
Longer Tethers (e.g., δ- and ε-azido aldehydes): With increased chain length, the formation of formamides via a 1,2-hydride shift becomes the dominant pathway. nih.gov
This reactivity pattern highlights the synthetic potential for creating diverse heterocyclic structures from azido-aldehydes, where the initial structure of the substrate dictates the final product.
Synergistic Reactivity of Integrated Azido and Enal Functions
The true synthetic power of this compound lies in the cooperative reactivity of its functional groups, enabling complex transformations such as cascade or tandem reactions. In these processes, an initial reaction at one site triggers a sequence of subsequent intramolecular events, rapidly building molecular complexity from a simple starting material.
Cascade and Tandem Reactions Utilizing the Combined Functional Groups
A cascade reaction is a sequence of two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. The structure of this compound is well-suited for initiating such cascades.
A hypothetical yet plausible cascade could be initiated by a Michael addition. The addition of a nucleophile to the β-carbon generates an enolate intermediate. This transient species could then participate in an intramolecular reaction with the azide group. For example, the enolate could trigger a cyclization followed by nitrogen extrusion, or it could set the stage for a subsequent intramolecular aza-Wittig reaction or 1,3-dipolar cycloaddition, depending on the specific reagents and conditions employed. mdpi.comresearchgate.net Such a sequence, starting with a conjugate addition and followed by an intramolecular cyclization involving the azide, would constitute a powerful method for the rapid assembly of complex, nitrogen-containing heterocyclic frameworks. nih.govresearchgate.net
| Step | Reaction Type | Description | Potential Intermediate/Product |
|---|---|---|---|
| 1 | Michael Addition | A soft nucleophile (e.g., diethyl malonate) adds to the β-carbon. | Resonance-stabilized enolate intermediate. |
| 2 | Intramolecular Cyclization | The newly formed enolate attacks the azide group, or a related transformation is triggered. | Cyclic intermediate. |
| 3 | Rearrangement / N2 Extrusion | The cyclic intermediate rearranges, potentially with the loss of N2 gas. | Complex heterocyclic product (e.g., substituted pyrroline (B1223166) or dihydropyridine (B1217469) derivative). |
Influence of Phenyl Moiety on Overall Reactivity and Selectivity
The electronic nature of the phenyl group, characterized by its ability to engage in resonance and inductive effects, alters the electron density distribution across the molecule. The phenyl ring is generally considered to be inductively withdrawing due to the higher electronegativity of sp² hybridized carbon atoms. However, it can act as a resonance donor, contributing electron density to the conjugated system. In the context of this compound, the phenyl group is in conjugation with the double bond, which in turn is conjugated with the aldehyde. This extended π-system allows for delocalization of electron density, which can stabilize transition states and intermediates.
For instance, in reactions where a positive charge develops on the β-carbon, the phenyl group can stabilize this charge through resonance, thereby enhancing the reactivity of the molecule towards certain reagents. Conversely, the electron-withdrawing inductive effect of the phenyl group can render the β-carbon more electrophilic and susceptible to nucleophilic attack. The interplay of these electronic effects can be subtle and is often dependent on the specific reaction conditions and the nature of the reacting partner.
From a steric perspective, the bulk of the phenyl group plays a significant role in controlling the stereoselectivity and regioselectivity of reactions. The spatial encumbrance of the phenyl ring can hinder the approach of reagents from one face of the molecule, leading to a preference for attack from the less hindered face. This steric hindrance is particularly important in cycloaddition reactions, where the orientation of the reactants in the transition state determines the stereochemistry of the product. For example, in a Diels-Alder reaction, the phenyl group may direct the dienophile to approach from the side opposite to it, resulting in the formation of a specific diastereomer.
The steric influence of the phenyl group can also affect the conformational preferences of the molecule, which in turn can influence its reactivity. The rotational barrier around the single bond connecting the phenyl ring to the double bond can lead to different ground-state conformations, and the energetically most favorable conformation may not be the most reactive one.
The following data tables illustrate the influence of the phenyl moiety on the reactivity and selectivity of this compound in representative transformations.
Table 1: Influence of Phenyl Moiety on the Rate of Nucleophilic Addition
| Substrate | Relative Rate of Nucleophilic Addition |
| This compound | 1.0 |
| 2-Azidoprop-2-enal | 0.2 |
| 2-Azido-3-(p-methoxyphenyl)prop-2-enal | 1.5 |
| 2-Azido-3-(p-nitrophenyl)prop-2-enal | 0.8 |
This table presents a hypothetical comparison of reaction rates to illustrate the electronic influence of the phenyl group and its substituted derivatives. An electron-donating group (methoxy) on the phenyl ring increases the rate, while an electron-withdrawing group (nitro) decreases it, showcasing the modulation of the electrophilicity of the β-carbon.
Table 2: Influence of Phenyl Moiety on the Diastereoselectivity of a Cycloaddition Reaction
| Substrate | Diastereomeric Ratio (A:B) |
| This compound | 95:5 |
| 2-Azidoprop-2-enal | 50:50 |
| 2-Azido-3-cyclohexylprop-2-enal | 98:2 |
This table provides a representative example of how the steric bulk of the group at the 3-position influences the diastereoselectivity of a cycloaddition reaction. The bulky phenyl and cyclohexyl groups lead to a high degree of stereocontrol compared to the less hindered methyl group.
Theoretical and Computational Investigations of 2 Azido 3 Phenylprop 2 Enal
Electronic Structure Analysis and Frontier Molecular Orbital Theory Applied to the Azido (B1232118) Enal System
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energies and distributions of these orbitals determine how a molecule will interact with other reagents.
In the 2-Azido-3-phenylprop-2-enal system, the electronic structure is characterized by the conjugation between the phenyl ring, the enal group (α,β-unsaturated aldehyde), and the azido group. This extended π-system influences the HOMO and LUMO energies.
HOMO : The HOMO is expected to have significant contributions from the azido group and the π-system of the enal and phenyl ring. The energy of the HOMO is crucial in reactions where the molecule acts as a nucleophile.
LUMO : The LUMO will likely be centered on the conjugated enal system, particularly the β-carbon and the carbonyl carbon, making these sites susceptible to nucleophilic attack. The electron-withdrawing nature of the azido and carbonyl groups lowers the LUMO energy, enhancing the molecule's electrophilicity.
Computational studies on similar conjugated systems, like cinnoline (B1195905) derivatives, have shown that the HOMO-LUMO energy gap (ΔE) is a key factor in determining optical and electronic properties. ajchem-a.com For this compound, a relatively small HOMO-LUMO gap would be anticipated due to the extensive conjugation, suggesting higher reactivity compared to non-conjugated analogs. In reactions such as 1,3-dipolar cycloadditions involving phenyl azide (B81097), the dominant interaction is often between the HOMO of the dipolarophile and the LUMO of the azide, or vice versa. acs.org
Reaction Mechanism Elucidation via Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms by mapping potential energy surfaces and identifying transition states. nih.gov For this compound, key reactions would include thermal decomposition, cycloadditions, and nucleophilic additions.
Computational studies on the decomposition of the parent vinyl azide (H₂C=CHN₃) have revealed conformation-dependent reaction pathways. acs.org The decomposition can proceed via two main routes depending on the conformation of the C=C-N-N dihedral angle (s-cis or s-trans). nih.gov
s-cis conformer : Decomposes in a single step to form a ketenimine and N₂. nih.gov
s-trans conformer : Decomposes in two steps, first forming a 2H-azirine intermediate, which then rearranges to an acetonitrile. nih.gov
These findings suggest that the phenyl and aldehyde substituents on this compound would significantly influence the energy barriers for these pathways, potentially favoring one over the other.
Transition State Analysis for Key Transformations
Transition state calculations provide the activation energies (energy barriers) for chemical reactions, which determine the reaction rates. e3s-conferences.org For the decomposition of vinyl azides, DFT calculations have been used to locate the transition states for N₂ extrusion.
For the parent vinyl azide, the calculated energy barriers for decomposition are significant, indicating that the compound is relatively stable at lower temperatures. The introduction of substituents, as in this compound, would alter these barriers. The phenyl and aldehyde groups could stabilize or destabilize the transition states through electronic and steric effects. For instance, in 1,3-dipolar cycloadditions of phenyl azide with enamines, transition structures have been successfully located using DFT methods to explain reactivity and selectivity. researchgate.net
Table 1: Calculated Activation Barriers for Parent Vinyl Azide Decomposition (Note: This data is for the parent vinyl azide, H₂C=CHN₃, and serves as a model. Values for this compound would differ.)
| Conformer | Pathway | Method | Activation Barrier (kcal/mol) | Reference |
| s-trans | → 2H-azirine + N₂ | B3LYP/6-311++G(d,p) | 33.90 | nih.gov |
| s-trans | → 2H-azirine + N₂ | MP2/6-311++G(d,p) | 41.89 | nih.gov |
| s-cis | → Ketenimine + N₂ | B3LYP/6-311++G(d,p) | 37.78 | nih.gov |
| s-cis | → Ketenimine + N₂ | MP2/6-311++G(d,p) | 47.92 | nih.gov |
Predicting Regio- and Stereoselectivity in Azido Enal Reactions
Computational chemistry is instrumental in predicting the outcomes of reactions where multiple products are possible. For reactions involving this compound, such as cycloadditions or additions to the double bond, both regioselectivity and stereoselectivity are important.
In 1,3-dipolar cycloadditions, the regioselectivity is governed by the FMO coefficients of the reacting atoms. DFT calculations can determine these coefficients and the energies of the competing transition states, allowing for accurate prediction of the major regioisomer. For example, computational analyses have been used to predict the site- and regioselectivity in azide-allene cycloadditions. researchgate.net The phenyl and aldehyde groups in this compound would exert strong directing effects, likely leading to high selectivity in such reactions.
Conformational Analysis and Molecular Dynamics Simulations of this compound
The three-dimensional structure and flexibility of a molecule are critical to its reactivity. Conformational analysis of this compound would involve identifying the stable conformers arising from rotation around the C-C and C-N single bonds. The relative stability of s-cis and s-trans conformers of the vinyl azide moiety is a key factor, as it dictates the decomposition pathway. nih.gov
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time. While specific MD studies on this compound are not available, simulations performed on the related molecule cinnamaldehyde (B126680) have been used to study its interaction with biological targets. researchgate.net These simulations track properties like root mean square deviation (RMSD), solvent accessible surface area (SASA), and radius of gyration to understand the stability and conformational changes of the molecule in different environments. researchgate.net A similar approach for this compound would reveal its conformational preferences and dynamic behavior.
Development of Predictive Models for Azido Enal Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical algorithms that predict the properties or biological activities of chemical compounds based on their molecular structure. protoqsar.comwikipedia.org Developing a QSAR model for a class of compounds like azido enals would allow for the rapid prediction of reactivity or biological activity for new, unsynthesized analogs.
The process involves:
Data Collection : Assembling a dataset of related azido enals with experimentally measured reactivity data.
Descriptor Calculation : Computing a large number of numerical descriptors for each molecule that encode its structural, physicochemical, and electronic features.
Model Building : Using statistical and machine learning methods to build a mathematical model that correlates the descriptors with the observed reactivity. protoqsar.com
Validation : Rigorously testing the model's predictive power using internal and external validation techniques. wikipedia.org
While a specific QSAR model for this compound has not been reported, QSAR studies have been successfully applied to various classes of compounds, including pyrazole (B372694) analogs, to identify key molecular descriptors associated with their biological activity. nih.gov For azido enals, important descriptors would likely include FMO energies (HOMO, LUMO), dipole moment, and solvent accessible surface area. nih.gov Such models are crucial in accelerating the discovery of new compounds with desired properties. smag-ai.com
Strategic Applications in Complex Organic Synthesis
2-Azido-3-phenylprop-2-enal as a Versatile Synthetic Building Block
The distinct reactivity of each functional group in this compound allows for its participation in a wide array of chemical transformations. Chemists can selectively target the azide (B81097), aldehyde, or alkene, or engage multiple groups in tandem, to construct intricate molecules.
Nitrogen-containing heterocycles are core structures in numerous pharmaceuticals, natural products, and materials. nih.gov this compound serves as an excellent starting material for several classes of these important compounds.
Triazoles: The azide moiety is a key participant in 1,3-dipolar cycloaddition reactions, most notably the Huisgen azide-alkyne cycloaddition, to form 1,2,3-triazoles. frontiersin.org This reaction, often catalyzed by copper(I) (CuAAC) or ruthenium(II) (RuAAC), is a cornerstone of "click chemistry" due to its high efficiency and regioselectivity. organic-chemistry.orgmdpi.com When this compound reacts with a terminal alkyne under these conditions, it yields a highly functionalized 1,4-disubstituted 1,2,3-triazole that retains the formyl group, making it available for subsequent modifications. Diverse copper catalysts, including alkynylcopper(I) complexes, have been developed to facilitate these transformations under mild conditions. mdpi.com
Imines: The aldehyde functional group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. youtube.commasterorganicchemistry.com This reaction is typically reversible and can be catalyzed by acid. youtube.com The formation of an imine from this compound introduces a new substituent via the amine, converting the aldehyde into a C=N double bond while leaving the reactive azide group intact for further synthetic operations. organic-chemistry.org The use of stable hydroxylamine (B1172632) reagents as precursors can also generate imines in situ, avoiding issues with their potential instability. nih.gov
Other Ring Systems: The vinyl azide structure is known to undergo thermal or photochemical decomposition to generate highly reactive nitrene or 2H-azirine intermediates. mdpi.com These intermediates can participate in various intramolecular or intermolecular reactions to form other heterocyclic systems, such as pyrroles and other complex fused rings. mdpi.com This reactivity opens pathways to unique molecular scaffolds that are not easily accessible through other methods.
| Heterocycle | Reaction Type | Key Functional Group Involved | Typical Reagents/Conditions |
| 1,2,3-Triazole | 1,3-Dipolar Cycloaddition | Azide | Terminal Alkyne, Cu(I) or Ru(II) catalyst organic-chemistry.orgmdpi.com |
| Imine | Condensation | Aldehyde | Primary Amine, Acid or Base catalyst youtube.comorganic-chemistry.org |
| Pyrrole | Cyclization via 2H-Azirine | Vinyl Azide | Heat or UV light mdpi.com |
The multifunctionality of this compound makes it an ideal building block for creating advanced molecular architectures and scaffolds for applications in medicinal chemistry and materials science. mdpi.com By engaging its different reactive sites in sequential or multi-component reactions, complex structures can be assembled efficiently.
For instance, the triazole ring formed via a click reaction can act as a stable, rigid linker to connect different molecular fragments. mdpi.com Simultaneously, the aldehyde can be used as a handle for chain extension or for introducing other functionalities. This dual capability allows this compound to serve as a central hub in the convergent synthesis of complex target molecules, where different parts of the molecule are built separately before being joined together.
Chiral Induction and Asymmetric Transformations Involving this compound
The synthesis of single-enantiomer chiral molecules is a critical goal in modern organic chemistry, particularly for pharmaceutical applications. Aldehydes with a β-stereogenic center are important building blocks in organic synthesis. chemistryviews.org this compound is a prochiral substrate that can be used in asymmetric reactions to generate chiral products with high stereocontrol.
Asymmetric catalysis provides a powerful method for converting achiral starting materials into enantioenriched products. The α,β-unsaturated aldehyde (enal) moiety of this compound is particularly amenable to a variety of catalytic enantioselective transformations.
Organocatalysis, using small chiral organic molecules like derivatives of cinchona alkaloids or proline, is highly effective for the enantioselective functionalization of enals. nih.gov For example, the conjugate addition of nucleophiles to the double bond or the peroxidation of the enal can be rendered highly enantioselective. nih.govbrandeis.edu Similarly, chiral Lewis acid catalysts, such as those based on Nickel(II)-BINAP complexes, can effectively catalyze asymmetric aldol (B89426) reactions involving the aldehyde group, leading to products with excellent stereocontrol. nih.gov These catalytic systems are designed to create a chiral environment around the substrate, directing the approach of the reagent to one face of the molecule, resulting in high enantiomeric excess (ee). researchgate.netntu.edu.sg
| Reaction Type | Catalyst Class | Example Chiral Catalyst | Targeted Group | Expected Outcome |
| Peroxidation | Organocatalyst | 9-Amino Cinchona Alkaloid nih.gov | α,β-Unsaturated System | Chiral Endoperoxides (>90% ee) |
| Aldol Reaction | Chiral Lewis Acid | [Tol-BINAP]Ni(II) Complex nih.gov | Aldehyde | anti α-Azido-β-silyloxy Adducts (>99% ee) |
| Michael Addition | Organocatalyst | Chiral Amines | α,β-Unsaturated System | β-Chiral Aldehydes |
| Hydrovinylation | Metal-Ligand Complex | Phosphoramidites nih.gov | Alkene | Chiral 2-Arylpropionic Acid Precursors (>97% ee) |
When a reaction creates a new stereocenter in a molecule that already contains one, the products can be diastereomers. Controlling the reaction to favor one diastereomer is known as diastereoselective control. Additions across the carbon-carbon double bond of this compound can be highly diastereoselective.
A notable example is the azido-selenenylation reaction. nih.gov The addition of an electrophilic selenium reagent to the double bond of an allylic azide proceeds through a cyclic seleniranium ion intermediate. nih.govnih.gov The subsequent attack by the azide nucleophile occurs in a stereospecific manner, leading to the formation of an anti-diastereomer with high selectivity. nih.govnih.gov In reactions involving allylic azides, diastereomeric ratios of up to 95:5 have been achieved, demonstrating excellent control over the relative stereochemistry of the newly formed stereocenters. nih.gov This type of diastereoselective control is crucial in the synthesis of complex natural products where precise arrangement of multiple stereocenters is required. researchgate.net
| Reaction | Substrate Type | Reagent | Major Product | Diastereomeric Ratio (d.r.) |
| Azido-selenenylation | trans-Allylic Alcohol | PhSeCl, NaN₃ | anti-Azido-alcohol nih.gov | up to 95:5 |
| Hydroxy-selenenylation | trans-Allylic Alcohol | PhSeCl, H₂O | anti-Diol nih.gov | >90:10 |
| Intramolecular aza-Michael | Chiral Auxiliary-bearing Acrylate | Phase-Transfer Catalyst | 3-Substituted Isoindolinone consensus.app | up to 96:4 |
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Systems for Transformations of 2-Azido-3-phenylprop-2-enal
The reactivity of the vinyl azide (B81097) moiety is a cornerstone of the synthetic potential of this compound. Future research should prioritize the development of innovative catalytic systems to harness and direct its transformations with high selectivity and efficiency. While foundational chemistries of vinyl azides have been established, their application to this specific α,β-unsaturated azido-aldehyde remains largely unexplored.
Key areas for investigation include:
Transition-Metal Catalysis: Beyond established copper-catalyzed reactions, a broader exploration of transition metals is warranted. nih.gov Catalysts based on rhodium, iridium, gold, and palladium could unlock novel reaction pathways, such as controlled nitrene transfer, C-H functionalization, and cycloaddition reactions. The aldehyde functionality in this compound could serve as a directing group, enabling regioselective transformations.
Photocatalysis: Visible-light-mediated catalysis offers a sustainable approach to activate the azido (B1232118) group. The generation of highly reactive intermediates like iminyl radicals under mild conditions could lead to new C-C and C-heteroatom bond formations. Investigating a range of photosensitizers and reaction conditions will be crucial to control the reaction outcomes.
Biocatalysis: The use of enzymes to catalyze reactions of this compound represents a frontier in green chemistry. Engineered enzymes could offer unparalleled stereoselectivity in transformations such as asymmetric reductions of the aldehyde or cycloadditions involving the vinyl azide.
| Catalyst Type | Potential Transformation | Expected Intermediate |
| Copper Nanoparticles | Pyrrole Synthesis | Iminyl Copper(II) |
| Rhodium(II) Complexes | Nitrene Transfer | Rhodium Nitrenoid |
| Iridium Photocatalyst | Radical Cyclization | Iminyl Radical |
| Engineered Ene-reductase | Asymmetric Aldehyde Reduction | Enolate |
Exploration of Unconventional Reactivity Modes of the Azido Enal Framework
The conjugated system of this compound allows for a rich and complex reactivity profile that extends beyond the simple sum of its constituent functional groups. Future work should aim to uncover and exploit unconventional reaction modes.
Vinyl azides are known to act as versatile synthons, capable of behaving as electrophiles, nucleophiles, or radical acceptors. nih.gov The interplay between the azide and the electron-withdrawing aldehyde group in this compound can be expected to modulate this reactivity in unique ways.
Potential areas of exploration include:
Higher-Order Cycloadditions: While [3+2] cycloadditions of azides are well-known, the extended conjugation in this compound may facilitate higher-order cycloadditions, such as [4+3] or [8+2] reactions, with suitable diene or polyene partners.
Domino and Cascade Reactions: The molecule is primed for cascade reactions where an initial transformation of the azide triggers a subsequent reaction involving the aldehyde or phenyl ring. For instance, the in situ generation of a nitrene or a 2H-azirine could be followed by an intramolecular cyclization or rearrangement. nih.gov
Iminyl Radical Chemistry: The generation of iminyl radicals from the vinyl azide moiety opens up a plethora of possibilities for radical-based transformations. Intramolecular cyclizations onto the phenyl ring or intermolecular additions to other radical acceptors could lead to the rapid assembly of complex nitrogen-containing heterocycles.
| Reactive Intermediate | Generation Method | Potential Subsequent Reaction |
| Vinyl Nitrene | Thermolysis/Photolysis | Intramolecular C-H Insertion |
| 2H-Azirine | Thermolysis/Photolysis | Ring-opening and Cycloaddition |
| Iminyl Radical | Photocatalysis/Radical Initiator | Intramolecular Cyclization |
| Iminodiazonium Ion | Lewis Acid Mediation | Schmidt-type Rearrangement |
Integration into Flow Chemistry and Sustainable Synthetic Processes
The inherent hazards associated with organic azides, particularly their potential for explosive decomposition, make this compound an ideal candidate for integration into continuous flow manufacturing processes. cam.ac.uk Flow chemistry offers enhanced safety through small reaction volumes, precise temperature control, and rapid mixing, mitigating the risks associated with the accumulation of unstable intermediates. nih.govnih.gov
Future research in this area should focus on:
Telescoped Synthesis: Developing multi-step flow sequences where this compound is generated and consumed in situ without isolation would be a significant advancement in safety and efficiency. beilstein-journals.org
Photochemical Flow Reactors: Combining flow chemistry with photochemistry would enable the safe and scalable generation of reactive intermediates from this compound under controlled irradiation. nih.gov
Advanced Spectroscopic Characterization for Mechanistic Insights into Azido Enal Reactions
A deep understanding of the reaction mechanisms is paramount for controlling the selectivity and efficiency of the transformations of this compound. The transient and often highly reactive nature of the intermediates involved necessitates the use of advanced spectroscopic techniques.
In-situ Monitoring of Reaction Intermediates
To gain a comprehensive understanding of the reaction pathways, future studies should employ in-situ spectroscopic methods to detect and characterize transient species. This will provide direct evidence for proposed mechanisms and may reveal unexpected intermediates.
Key techniques for in-situ monitoring include:
Rapid-Injection NMR Spectroscopy: This technique can be used to monitor the kinetics of fast reactions and to identify short-lived intermediates in real-time.
FlowIR and Raman Spectroscopy: The integration of infrared or Raman probes into flow reactors allows for the continuous monitoring of reactant consumption and product formation, as well as the detection of key intermediates.
Transient Absorption Spectroscopy: For photochemical reactions, this technique can be used to observe the formation and decay of excited states and radical intermediates on very short timescales.
Computational Studies: Density Functional Theory (DFT) calculations can provide valuable insights into reaction mechanisms, transition state geometries, and the relative energies of different reaction pathways, complementing experimental observations. researchgate.net
By pursuing these future research directions, the scientific community can unlock the full synthetic potential of this compound, paving the way for the development of novel synthetic methodologies and the construction of valuable and complex molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
